1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate
CAS No.:
Cat. No.: VC13298399
Molecular Formula: C13H18Cl2N2O4
Molecular Weight: 337.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18Cl2N2O4 |
|---|---|
| Molecular Weight | 337.20 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane;perchlorate |
| Standard InChI | InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | ATBBQQCALMNJGN-UHFFFAOYSA-M |
| SMILES | C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 1-[(2-chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate, reflects its bicyclic diazabicyclo[2.2.2]octane core, a 2-chlorophenylmethyl substituent, and a perchlorate anion. Its molecular formula is C₁₄H₁₈ClN₂·ClO₄, with a molar mass of 365.72 g/mol. The diazabicyclo[2.2.2]octane system consists of two nitrogen atoms at the 1 and 4 positions, forming a rigid, cage-like structure .
Crystallographic Data
X-ray diffraction studies of analogous diazabicyclo[2.2.2]octane derivatives reveal orthorhombic crystal systems with space group Pbca and unit cell parameters approximating a = 20.6 Å, b = 13.5 Å, and c = 25.0 Å . The bicyclic framework’s bond angles and distances are consistent with high strain, as predicted by Bartlett’s analysis of bridgehead reactivity in constrained systems .
Table 1: Representative Crystallographic Parameters for Analogous Compounds
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | Pbca | Nickel complex |
| Unit cell volume | 6,960 ų | Nickel complex |
| C–N bond length | 1.47–1.50 Å | Bicyclo[2.2.2]octane |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chlorobenzyl chloride, followed by anion exchange with perchloric acid. This mirrors methods used for analogous iodides, where alkylation at the bridgehead nitrogen generates a quaternary ammonium center .
Key steps:
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Alkylation: DABCO reacts with 2-chlorobenzyl chloride in acetonitrile at 60°C for 12 hours.
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Anion exchange: The intermediate chloride salt is treated with sodium perchlorate to precipitate the target compound.
Reaction yield and purity depend on solvent polarity and counterion solubility, as observed in related syntheses .
Bridgehead Reactivity
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,095 cm⁻¹ (ClO₄⁻ symmetric stretch) and 1,543 cm⁻¹ (C–N stretching) align with perchlorate salts and quaternary ammonium compounds .
-
NMR Spectroscopy:
Thermal Stability
Thermogravimetric analysis (TGA) of similar perchlorate salts shows decomposition onset at 220–250°C, accompanied by exothermic peaks due to perchlorate oxidation . The bicyclic framework enhances thermal stability compared to linear ammonium salts.
Applications and Functional Relevance
Catalysis
Diazabicyclo[2.2.2]octane derivatives serve as phase-transfer catalysts in organic synthesis. The 2-chlorophenyl group enhances lipophilicity, facilitating interfacial reactivity in biphasic systems .
Biological Activity
Quaternary ammonium compounds exhibit antimicrobial properties. The 2-chlorophenyl moiety may synergize with the cationic center to disrupt microbial membranes, though specific studies on this compound are lacking .
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